![molecular formula C9H16N2O B12274106 8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI)](/img/structure/B12274106.png)
8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI) is a chemical compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI) can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be done using asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides with acryloylpyrazolidinone, employing a rhodium (II) complex/chiral Lewis acid binary system . Another method involves the addition, condensation, and decarboxylation of butanedial with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate, followed by hydrogenation using active nickel as a catalyst .
Chemical Reactions Analysis
8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a model compound for studying the structure-activity relationships of tropane alkaloidsAdditionally, it is used in the industry for the production of various chemical intermediates .
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI) involves its interaction with molecular targets such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation can affect various physiological processes, including mood, cognition, and motor function .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI) is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo- and 8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-. These compounds share the same bicyclic scaffold but differ in their functional groups, leading to variations in their chemical reactivity and biological effects .
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-[(1R,5S)-3-amino-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
InChI |
InChI=1S/C9H16N2O/c1-6(12)11-8-2-3-9(11)5-7(10)4-8/h7-9H,2-5,10H2,1H3/t7?,8-,9+ |
InChI Key |
FBCWQRRMRIKGKS-CBLAIPOGSA-N |
Isomeric SMILES |
CC(=O)N1[C@@H]2CC[C@H]1CC(C2)N |
Canonical SMILES |
CC(=O)N1C2CCC1CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B12274041.png)
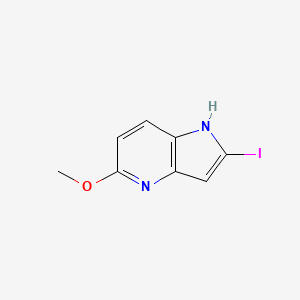
![Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine](/img/structure/B12274053.png)

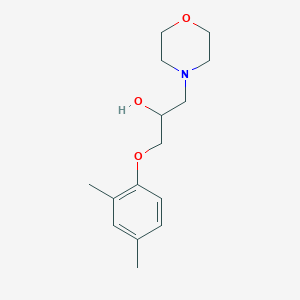
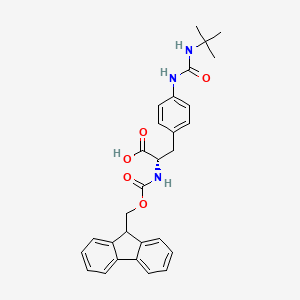
![N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide](/img/structure/B12274114.png)
![(S)-[2'-(2-Methoxybenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12274128.png)
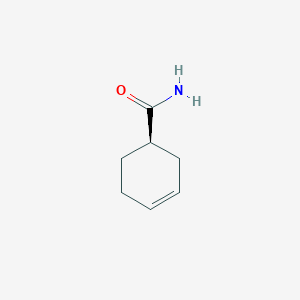
![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B12274137.png)
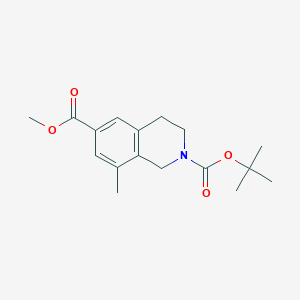
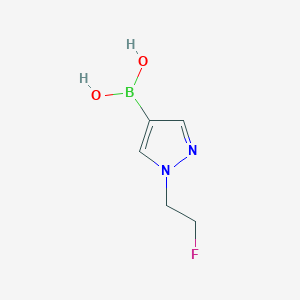
![2-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12274148.png)
![4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride](/img/structure/B12274151.png)
